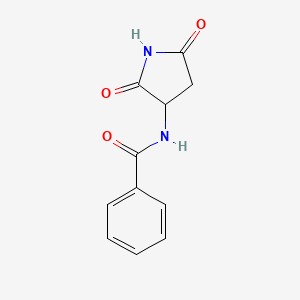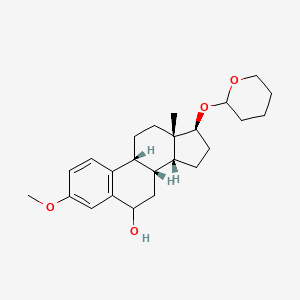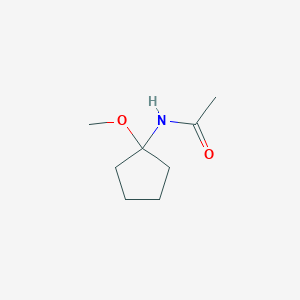
N-(1-methoxycyclopentyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methoxycyclopentyl)acetamide: is an organic compound with the molecular formula C8H15NO2 It is a derivative of acetamide, where the acetamide group is attached to a methoxy-substituted cyclopentyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methoxycyclopentyl)acetamide typically involves the reaction of 1-methoxycyclopentylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction with Acetic Anhydride:
- 1-methoxycyclopentylamine is reacted with acetic anhydride in the presence of a base such as pyridine.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified by recrystallization or column chromatography.
-
Reaction with Acetyl Chloride:
- 1-methoxycyclopentylamine is reacted with acetyl chloride in the presence of a base such as triethylamine.
- The reaction is carried out at low temperatures to prevent side reactions.
- The product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-methoxycyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(1-hydroxycyclopentyl)acetamide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: N-(1-hydroxycyclopentyl)acetamide.
Reduction: N-(1-methoxycyclopentyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(1-methoxycyclopentyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals. It may exhibit properties such as anti-inflammatory or antioxidant activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may be investigated for their efficacy in treating various diseases.
Industry: this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-methoxycyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the methoxy and acetamide groups play a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
N-methylacetamide: A simpler derivative of acetamide with a methyl group instead of a methoxycyclopentyl group.
N,N-dimethylacetamide: Another derivative with two methyl groups attached to the nitrogen atom.
N-(1-hydroxycyclopentyl)acetamide: A hydroxylated derivative of N-(1-methoxycyclopentyl)acetamide.
Uniqueness: this compound is unique due to the presence of the methoxycyclopentyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
N-(1-methoxycyclopentyl)acetamide |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-8(11-2)5-3-4-6-8/h3-6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
ZABVKJCPLJSCAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1(CCCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
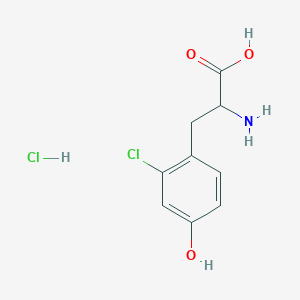
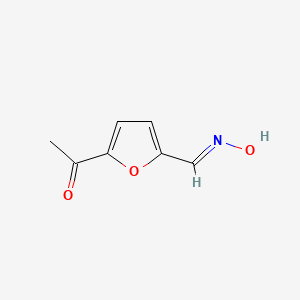

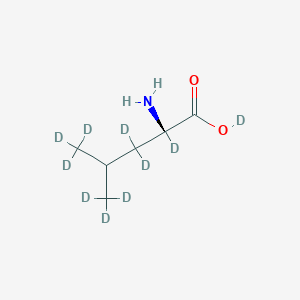
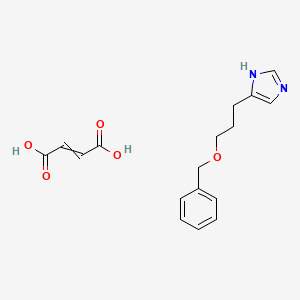
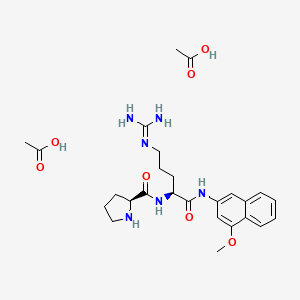
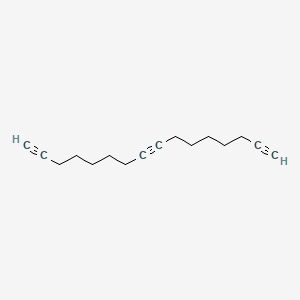
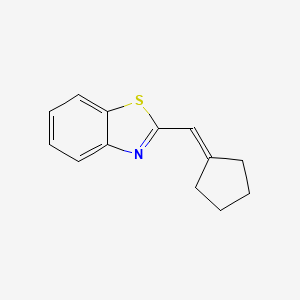
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
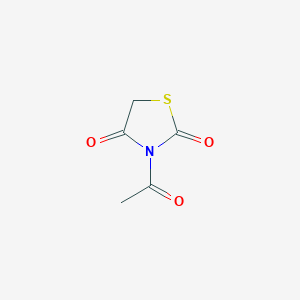
![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
